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molecular formula C8H9NO4 B3255413 1-Methoxymethoxy-3-nitro-benzene CAS No. 25458-48-4

1-Methoxymethoxy-3-nitro-benzene

Cat. No. B3255413
M. Wt: 183.16 g/mol
InChI Key: GYQYQOZCWGUZBX-UHFFFAOYSA-N
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Patent
US06486326B2

Procedure details

A solution of 3-nitrophenol (5.00 g, 36 mmol) in 100 mL of anhydrous DMF at 0° C. was treated with NaH (2.16 g 54 mmol) in several portions over 5 min. After 10 min, Bu4NI (1.33 g, 3.6 mmol) was added and followed by dropwise addition of ClCH2OCH3 (4.1 mL, 54 mmol). The reaction mixture was stirred at 25° C. for 21 h before being quenched with the slow addition of 100 mL of H2O. The aqueous layer was extracted with EtOAc (3×100 mL). The organic layers were combined, washed with 10% aqueous NaHCO3 (100 mL), H2O (4×50 mL), dried (Na2SO4), and concentrated under reduced pressure. Flash chromatography (SiO2, 4×15 cm, 10% EtOAc/hexane) provided 11 (5.83 g, 89%) as a pale yellow solid: 1H NMR (CDCl3, 250 MHz) δ 7.86 (m, 2H), 7.34 (m, 2H), 5.22 (s, 2H), 3.46 (s, 3H); 13C NMR (CDCl3, 62.5 MHz) δ 157.5, 148.9, 129.9, 122.6, 116.5, 110.9, 94.4, 56.1; IR (film) νmax 3099, 2959, 2829, 1619, 1584, 1537, 1349, 1237, 1153, 1081 cm−1; FABHRMS (NBA/NaI) m/z: 206.0430 (C8H9NO4+Na+ requires 206.0429). Anal. Calcd for C8H9NO4: C, 52.46; H, 4.95; N, 7.65. Found: C, 52.37; H, 4.89; N, 7.61.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.33 g
Type
catalyst
Reaction Step Three
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[H-].[Na+].Cl[CH2:14][O:15][CH3:16]>CN(C=O)C.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]>[N+:1]([C:4]1[CH:5]=[C:6]([O:10][CH2:14][O:15][CH3:16])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
2.16 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
ClCOC
Step Three
Name
Quantity
1.33 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being quenched with the slow addition of 100 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
washed with 10% aqueous NaHCO3 (100 mL), H2O (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 5.83 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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